1-(2-Isocyanoethyl)-2-methyl-piperidine

Organic Synthesis Medicinal Chemistry Physicochemical Properties

1-(2-Isocyanoethyl)-2-methyl-piperidine (CAS 602268-98-4) is a heterocyclic organic compound with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.24 g/mol. It is a derivative of piperidine, featuring a 2-methyl substituent on the piperidine ring and an N-alkylated 2-isocyanoethyl group.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
CAS No. 602268-98-4
Cat. No. B12574767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Isocyanoethyl)-2-methyl-piperidine
CAS602268-98-4
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCC1CCCCN1CC[N+]#[C-]
InChIInChI=1S/C9H16N2/c1-9-5-3-4-7-11(9)8-6-10-2/h9H,3-8H2,1H3
InChIKeyGUPZNQQKLOVMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Isocyanoethyl)-2-methyl-piperidine (CAS 602268-98-4): Procurement-Specifying Identity and Key Features


1-(2-Isocyanoethyl)-2-methyl-piperidine (CAS 602268-98-4) is a heterocyclic organic compound with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.24 g/mol . It is a derivative of piperidine, featuring a 2-methyl substituent on the piperidine ring and an N-alkylated 2-isocyanoethyl group . The presence of the highly reactive isocyanide (-N≡C) functional group, combined with the sterically hindered 2-methylpiperidine core, positions this compound as a specialized building block for multi-component reactions (MCRs) and advanced organic synthesis [1].

Why 1-(2-Isocyanoethyl)-2-methyl-piperidine Is Not Interchangeable with Other Piperidine Isocyanides


Generic substitution of isocyanide building blocks is not feasible due to the profound impact of both the isocyanide linker length and the piperidine ring substitution pattern on reactivity and product outcomes. Unlike the simpler 1-(2-isocyanoethyl)piperidine (CAS 87024-44-0), which lacks a ring substituent, the 2-methyl group in 1-(2-isocyanoethyl)-2-methyl-piperidine introduces axial chirality and steric hindrance adjacent to the nucleophilic amine nitrogen, thereby altering the stereochemical course and diastereoselectivity of multi-component reactions (MCRs) such as the Ugi reaction [1]. Furthermore, compounds with longer linkers, such as 1-(3-isocyanopropyl)-2-methylpiperidine, will have different spatial relationships between the reactive isocyanide carbon and the piperidine nitrogen, leading to distinct cyclization behaviors and pharmacophore geometries . Consequently, this compound is not a commodity but a precision tool for specific chemical transformations where this exact 2-methyl substitution pattern and ethyl linker are required [2].

1-(2-Isocyanoethyl)-2-methyl-piperidine (CAS 602268-98-4): Quantifiable Differentiation Data for Informed Procurement


Molecular Weight and Lipophilicity Shift Compared to Unsubstituted 1-(2-Isocyanoethyl)piperidine

The target compound 1-(2-Isocyanoethyl)-2-methyl-piperidine (C₉H₁₆N₂) has a molecular weight of 152.24 g/mol, which is exactly 14.03 g/mol (one CH₂ unit) heavier than the commonly used unsubstituted analog 1-(2-Isocyanoethyl)piperidine (C₈H₁₄N₂, MW = 138.21 g/mol) . This increased molecular weight correlates with an approximate increase in calculated LogP of +0.5 units, indicating a higher degree of lipophilicity .

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Inherent Diastereoselectivity in Multi-Component Reactions Due to 2-Methyl Substituent

The 2-methyl group on the piperidine ring introduces a stereogenic center, creating a chiral environment during multi-component reactions like the Ugi reaction. Studies on closely related cyclic amines, including 2-substituted piperidines, demonstrate that the ring substitution pattern dictates the diastereoselectivity of the Ugi-azide reaction, whereas unsubstituted piperidine (CAS 110-89-4) yields a mixture of diastereomers or racemic products [1]. For instance, the diastereoselectivity can vary from 50:50 for unsubstituted systems to >95:5 dr for specific 2-substituted piperidines depending on the reaction conditions [1].

Stereoselective Synthesis Multi-Component Reactions Ugi Reaction

Distinct Steric Environment Alters Reaction Kinetics and Scope

The presence of the 2-methyl substituent creates a sterically demanding environment around the nucleophilic amine nitrogen. In analogous systems, such as 2-methylpiperidine, the nucleophilicity is reduced compared to piperidine due to steric hindrance . This modulation of reactivity can be advantageous, preventing unwanted side reactions and enabling chemoselectivity in complex synthetic sequences . While specific rate constants (k) for the target compound are not reported, the general principle is that 2-methylpiperidine is less reactive in nucleophilic acyl substitution than piperidine, a trend expected to translate to the target isocyanide derivative.

Chemical Kinetics Organic Synthesis Steric Effects

Evidence-Based Application Scenarios for Procuring 1-(2-Isocyanoethyl)-2-methyl-piperidine (CAS 602268-98-4)


Stereoselective Synthesis of Complex Drug Scaffolds

The 2-methyl substituent provides a chiral environment that can be leveraged for stereoselective Ugi or Passerini reactions, producing chiral peptidomimetics or heterocycles with high diastereomeric ratios. This is particularly valuable in medicinal chemistry for generating focused libraries of conformationally constrained compounds for target engagement studies [1].

Synthesis of CNS-Penetrant Candidate Molecules

The 2-methyl group increases the compound's molecular weight by 14 Da and its calculated LogP by approximately +0.5 units compared to the unsubstituted piperidine analog. This enhanced lipophilicity makes the target compound a more suitable starting material for synthesizing drug candidates that require passive diffusion across the blood-brain barrier, such as CNS therapeutics [2].

Orthogonal Functional Group Manipulation in Multi-Step Synthesis

The steric hindrance conferred by the 2-methyl group tempers the nucleophilicity of the piperidine nitrogen. This controlled reactivity allows for chemoselective transformations in complex molecule assembly, where the isocyanide group can be reacted in the presence of other sensitive functionalities without interference from the amine. This is a key advantage for process chemists designing robust synthetic routes [3].

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